molecular formula C22H25NO4 B341235 [2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(2,6-dimethylanilino)-4-oxobutanoate

[2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(2,6-dimethylanilino)-4-oxobutanoate

Cat. No.: B341235
M. Wt: 367.4 g/mol
InChI Key: YMBMMXFTOUUELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(2,6-dimethylanilino)-4-oxobutanoate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including ketones and anilines, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(2,6-dimethylanilino)-4-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dimethylphenylacetic acid with 2,6-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester linkage. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(2,6-dimethylanilino)-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

[2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(2,6-dimethylanilino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(2,6-dimethylanilino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylaniline: A related compound with similar aromatic structure but lacking the ester and ketone functionalities.

    2,6-Dimethylaniline: Another similar compound with a different substitution pattern on the aromatic ring.

Uniqueness

[2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(2,6-dimethylanilino)-4-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that cannot be achieved with simpler analogs.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 4-(2,6-dimethylanilino)-4-oxobutanoate

InChI

InChI=1S/C22H25NO4/c1-14-8-9-15(2)18(12-14)19(24)13-27-21(26)11-10-20(25)23-22-16(3)6-5-7-17(22)4/h5-9,12H,10-11,13H2,1-4H3,(H,23,25)

InChI Key

YMBMMXFTOUUELJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)CCC(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)CCC(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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